![molecular formula C19H11NO4S B14280208 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 120973-48-0](/img/structure/B14280208.png)
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione: belongs to the thiazole family, which is a class of heterocyclic organic compounds. Thiazoles feature a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound’s structure includes a benzofuran ring fused with a thiazolidine ring, resulting in its unique properties .
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the reaction of benzofuran-2-carboxylic acid with thiosemicarbazide, followed by cyclization to form the thiazolidine ring. The benzoyl group is then introduced to yield the final product.
Reaction Conditions::Starting Material: Benzofuran-2-carboxylic acid
Reagents: Thiosemicarbazide, benzoyl chloride
Catalyst: Acidic conditions (e.g., sulfuric acid)
Temperature: Typically at reflux
Solvent: Organic solvents (e.g., ethanol, dichloromethane)
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
化学反応の分析
Reactivity::
Electrophilic Substitution: The C-5 atom in the thiazole ring can undergo electrophilic substitution.
Nucleophilic Substitution: The C-2 atom is susceptible to nucleophilic substitution.
Benzoyl Chloride: Used for introducing the benzoyl group.
Thiosemicarbazide: Key in forming the thiazolidine ring.
Major Products:: The main product is 5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione itself.
科学的研究の応用
This compound finds applications in various fields:
Medicine: It exhibits antimicrobial, antifungal, and antitumor properties.
Chemistry: As a versatile building block for designing new molecules.
Industry: Used in the synthesis of other compounds.
作用機序
The exact mechanism remains an active area of research. its effects likely involve interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While unique, this compound shares similarities with other thiazoles, such as sulfathiazole, Ritonavir, and Abafungin . Its distinct structure sets it apart in terms of reactivity and applications.
特性
CAS番号 |
120973-48-0 |
|---|---|
分子式 |
C19H11NO4S |
分子量 |
349.4 g/mol |
IUPAC名 |
5-[(2-benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H11NO4S/c21-17(12-4-2-1-3-5-12)15-10-13-8-11(6-7-14(13)24-15)9-16-18(22)20-19(23)25-16/h1-10H,(H,20,22,23) |
InChIキー |
UCESDIRDMRTRHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)C=C4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)
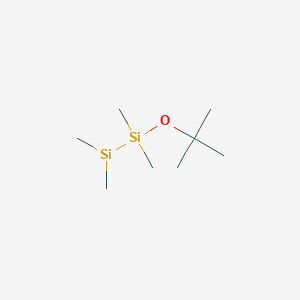
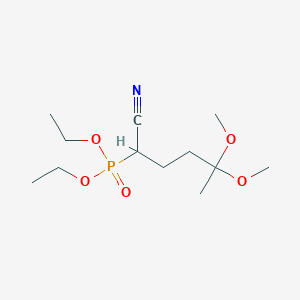

![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)
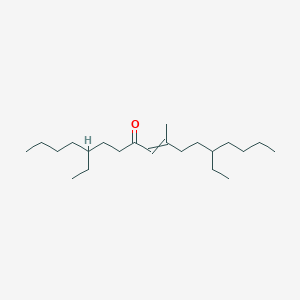
![Methyl 2-[4-(2,3-dichloro-4-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B14280160.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl (3-hexadecylsulfanyl-2-methoxy-propyl) hydrogen phosphate](/img/structure/B14280166.png)
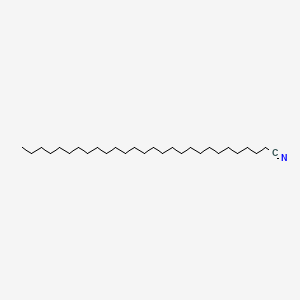
![Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-](/img/structure/B14280170.png)

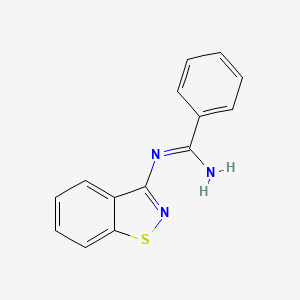
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
